[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
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Overview
Description
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it an important scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Another approach involves the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives, including 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological effects . The compound may exert its effects through the modulation of signaling pathways, inhibition of enzymes, or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include:
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its potential anticancer effects.
Uniqueness
What sets 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid apart from other indole derivatives is its unique structure, which includes a thioacetic acid moiety. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
62663-16-5 |
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Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-9-12(2)16-15(11)18(22-10-14(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
VLPNSZPAYTZMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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